

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Disialo-Asn

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Compound of Interest

Compound Name: *Disialo-Asn*

Cat. No.: *B12389353*

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Introduction

Disialo-Asn, a disialylated N-linked glycan attached to an asparagine residue, is a critical structure in glycobiology and the development of biotherapeutics. Its high negative charge and complex structure present unique challenges for purification. This application note provides a detailed protocol for the purification of **Disialo-Asn** using Hydrophilic Interaction Liquid Chromatography (HILIC), a robust and widely used technique for the separation of glycans. The protocol includes sample preparation by fluorescent labeling with 2-aminobenzamide (2-AB), which enhances detection sensitivity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the HILIC-HPLC purification of 2-AB labeled **Disialo-Asn**, based on the analysis of N-glycans released from bovine fetuin, a glycoprotein rich in sialylated structures.

Parameter	Typical Value	Notes
Retention Time	25 - 35 minutes	Dependent on specific column dimensions, particle size, and gradient profile. Disialylated glycans typically elute after neutral and monosialylated species.
Purity	>95%	Achievable purity of the collected fraction as assessed by re-injection and analysis of the peak.
Recovery Rate	80 - 95%	Dependent on the efficiency of the N-glycan release, labeling, and HPLC collection steps.
Limit of Detection (LOD)	Low picomole range	For 2-AB labeled Disialo-Asn with fluorescence detection.

Experimental Protocol

This protocol is divided into three main stages: N-glycan release from a glycoprotein source (e.g., bovine fetuin), fluorescent labeling of the released glycans, and purification by HILIC-HPLC.

Stage 1: N-Glycan Release

- **Denaturation:** Dissolve 100 µg of glycoprotein (e.g., bovine fetuin) in 20 µL of deionized water. Add 5 µL of 2% (w/v) SDS and incubate at 90°C for 3 minutes to denature the protein.
- **Enzymatic Digestion:** Cool the sample to room temperature. Add 2 µL of a solution containing 10% (v/v) Nonidet P-40 and 5 units of Peptide-N-Glycosidase F (PNGase F).
- **Incubation:** Incubate the mixture at 37°C for 18 hours to ensure complete release of N-linked glycans.

Stage 2: 2-Aminobenzamide (2-AB) Labeling

- **Labeling Reagent Preparation:** Prepare the 2-AB labeling solution by dissolving 2-aminobenzamide and sodium cyanoborohydride in a 70:30 (v/v) mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.
- **Labeling Reaction:** Add 5 μ L of the labeling reagent to the digest containing the released N-glycans.
- **Incubation:** Incubate the reaction mixture at 65°C for 2 hours in a heating block.
- **Cleanup of Labeled Glycans:** After incubation, remove the excess 2-AB label using a HILIC solid-phase extraction (SPE) microelution plate. This step is crucial to prevent interference from the excess dye during HPLC analysis.

Stage 3: HILIC-HPLC Purification

- **HPLC System and Column:**
 - **System:** A UPLC/UHPLC system equipped with a fluorescence detector.
 - **Column:** A HILIC column suitable for glycan analysis, such as a Waters ACQUITY UPLC BEH Glycan column (2.1 x 150 mm, 1.7 μ m) or similar.
- **Mobile Phases:**
 - **Mobile Phase A:** 100 mM ammonium formate, pH 4.5.
 - **Mobile Phase B:** Acetonitrile.
- **HPLC Gradient Conditions:**
 - **Flow Rate:** 0.4 mL/min.
 - **Column Temperature:** 30°C.
 - **Gradient:**
 - 0-2 min: 75% B

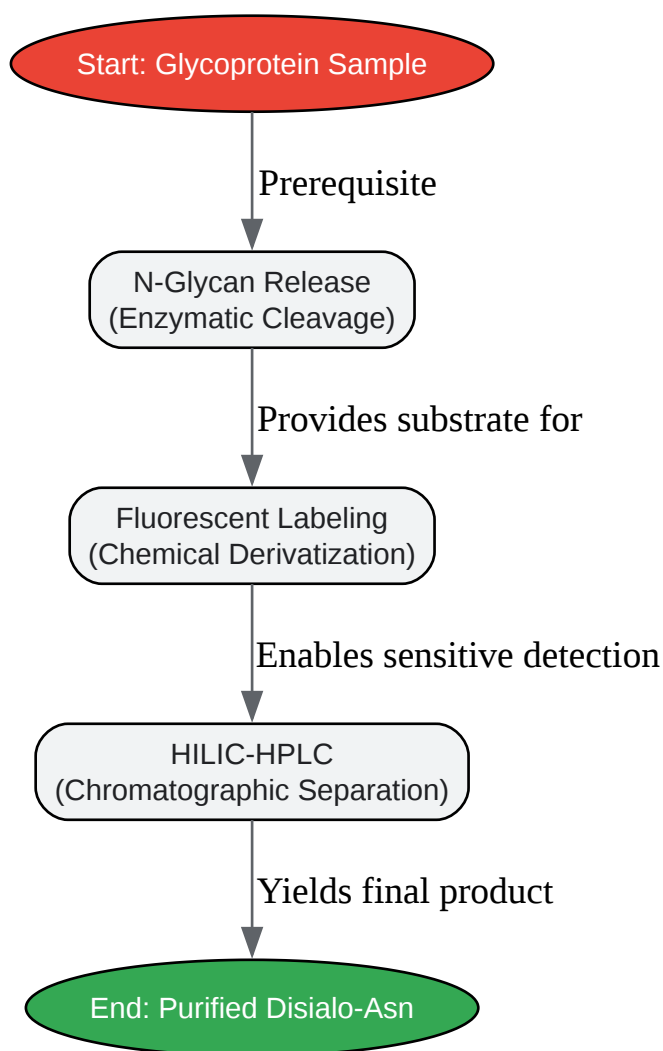
- 2-40 min: 75% to 50% B (linear gradient)
- 40-42 min: 50% to 0% B (linear gradient)
- 42-45 min: 0% B
- 45-47 min: 0% to 75% B (linear gradient)
- 47-55 min: 75% B (re-equilibration)
- Fluorescence Detection:
 - Excitation Wavelength (λ_{ex}): 320 nm.[1]
 - Emission Wavelength (λ_{em}): 420 nm.[1]
- Sample Injection and Fraction Collection:
 - Dissolve the cleaned, 2-AB labeled N-glycans in 50 μL of 75% acetonitrile.
 - Inject an appropriate volume (e.g., 5-20 μL) onto the column.
 - Monitor the chromatogram and collect the peak corresponding to the disialylated N-glycans (**Disialo-Asn**). The elution of glycans generally follows an order of increasing hydrophilicity, with neutral glycans eluting first, followed by monosialylated, and then disialylated species.[1]

Diagrams



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Caption: Experimental workflow for the purification of **Disialo-Asn**.



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Caption: Logical relationships of the **Disialo-Asn** purification steps.

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References

- 1. documents.thermofisher.com [documents.thermofisher.com]

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